BenchChemオンラインストアへようこそ!

Rivaroxaban-13C6

LC-MS/MS bioanalysis stable isotope internal standard matrix effect compensation

Rivaroxaban-13C6 is a stable isotope-labeled analog of the Factor Xa inhibitor Rivaroxaban, in which six carbon-12 atoms on the phenyl ring bearing the morpholinone moiety are replaced with carbon-13. With a molecular formula of C₁₃¹³C₆H₁₈ClN₃O₅S and a molecular weight of approximately 441.84 g/mol, this compound serves as a gold-standard internal standard (IS) for the quantitative LC-MS/MS determination of Rivaroxaban in biological matrices.

Molecular Formula C19H18ClN3O5S
Molecular Weight 441.833
CAS No. 1261392-59-9
Cat. No. B569021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban-13C6
CAS1261392-59-9
Synonyms5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide-13C6;  BAY 59-7939-13C6; 
Molecular FormulaC19H18ClN3O5S
Molecular Weight441.833
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1
InChIKeyKGFYHTZWPPHNLQ-IQZATVSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivaroxaban-13C6 (CAS 1261392-59-9): Stable Isotope-Labeled Internal Standard for DOAC Bioanalysis and ANDA Procurement


Rivaroxaban-13C6 is a stable isotope-labeled analog of the Factor Xa inhibitor Rivaroxaban, in which six carbon-12 atoms on the phenyl ring bearing the morpholinone moiety are replaced with carbon-13. With a molecular formula of C₁₃¹³C₆H₁₈ClN₃O₅S and a molecular weight of approximately 441.84 g/mol, this compound serves as a gold-standard internal standard (IS) for the quantitative LC-MS/MS determination of Rivaroxaban in biological matrices [1]. It is supplied with a minimum chemical purity of 98% and a minimum isotopic enrichment of 99% ¹³C, accompanied by a comprehensive Certificate of Analysis [2]. The product is specifically purposed for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Rivaroxaban, with optional traceability against USP or EP pharmacopeial standards [3].

Why Rivaroxaban-13C6 Cannot Be Interchanged with Deuterated or Unlabeled Rivaroxaban Standards in Regulated Bioanalysis


Stable isotope-labeled internal standards are not functionally interchangeable despite sharing the same parent analyte structure. Deuterated analogs (e.g., Rivaroxaban-d4) can exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the physicochemical difference between C–²H and C–¹H bonds, causing differential matrix effect compensation and potential quantitative bias [1]. In a systematic comparison of deuterated versus ¹³C-labeled IS, deuterated IS generated negatively biased results of −38.4%, whereas ¹³C-labeled IS showed no significant bias [2]. Furthermore, deuterium/hydrogen exchange in solution can alter fragmentation patterns, compromising MRM transition fidelity [1]. Unlabeled Rivaroxaban cannot serve as an IS in MS-based methods because it is indistinguishable from the target analyte. Rivaroxaban-13C6, with six ¹³C atoms incorporated into a metabolically stable aromatic ring, co-elutes precisely with the native analyte, experiences identical ionization conditions, and produces a distinct +6 Da mass shift—assuring accurate and reproducible quantification in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [3].

Rivaroxaban-13C6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data


Chromatographic Co-Elution Fidelity: ¹³C₆-Labeled vs. Deuterated Internal Standards

Rivaroxaban-13C6 demonstrates superior chromatographic co-elution fidelity compared to deuterated internal standards such as Rivaroxaban-d4. Multiple deuterium labels can cause sufficient alteration in molecular behavior to produce chromatographic separation from the unlabeled analyte, meaning the IS does not experience identical instrumental conditions [1]. In contrast, labeling with heavier stable isotopes such as ¹³C shows no issues with chromatographic separation or stability, nor susceptibility to deuterium/hydrogen exchange [1]. A systematic quantitative comparison of deuterated versus ¹³C-labeled IS for LC–ESI–MS-MS demonstrated that deuterated IS generated negatively biased urinary results of −38.4%, whereas ¹³C-labeled IS showed no significant bias in spike accuracy measurements [2].

LC-MS/MS bioanalysis stable isotope internal standard matrix effect compensation

Isotopic Enrichment and Chemical Purity: Certified Specifications for Regulatory Submission

Rivaroxaban-13C6 is supplied with certified minimum chemical purity of 98% and minimum isotopic enrichment of 99% ¹³C, as specified by multiple independent suppliers [1]. This dual specification is critical: chemical purity below 98% introduces unknown impurities that may interfere with quantification, while isotopic enrichment below 99% reduces the effective mass shift between IS and analyte, increasing the risk of isotopic cross-talk in MRM channels. In published UPLC-MRM MS methods employing this compound, no significant ion suppression was detected at the elution times of Rivaroxaban, and intra-assay CVs were <6% with inaccuracy <5% when using a 20 μg/L [¹³C₆]-rivaroxaban IS solution [2].

isotopic enrichment chemical purity certificate of analysis

Method Validation Performance: LLOQ, Accuracy, and Precision Using Rivaroxaban-13C6

In a validated UPLC-MRM MS method employing [¹³C₆]-rivaroxaban as the internal standard at 20 μg/L in methanol/water (90:10) with 10 mmol/L HCl, the lower limit of quantification (LLOQ) for Rivaroxaban in human plasma was 0.54 μg/L with a limit of detection (LOD) of 0.34 μg/L [1]. Intra-assay CVs were <6% and inter-assay CVs <9% for Rivaroxaban, with inaccuracy <5% for both Rivaroxaban and Dabigatran across the calibration range of 0.8–800 μg/L (r > 0.99) [1]. Mean recovery for Rivaroxaban was 87.0% (range 73.6–105.4%). In a separate simultaneous LC-MS/MS method also using [¹³C₆]-rivaroxaban as IS, the LLOQ was 2.5 ng/mL with a calibration range of 2.5–500.0 ng/mL; both analytes were stable in plasma for 3 months at room temperature, +4°C, and −20°C [2]. Using [¹³C₆]-Rivaroxaban as a PCI-IS in dried blood spot analysis, quantification accuracy was within 88.9–104.3% with repeatability and intermediate precision RSDs below 10% [3].

method validation LLOQ accuracy precision therapeutic drug monitoring

Regulatory-Grade Characterization and Pharmacopeial Traceability for ANDA and Commercial QC

Rivaroxaban-13C6 is supplied with detailed characterization data compliant with regulatory guidelines, and the product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1][2]. This is a procurement-critical differentiator: not all stable isotope-labeled Rivaroxaban products offer optional pharmacopeial traceability documentation. The compound is explicitly positioned for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA), and commercial production of Rivaroxaban [1]. In contrast, many deuterated analogs (e.g., Rivaroxaban-d4) are marketed primarily as research-use-only internal standards without explicit ANDA QC application documentation or pharmacopeial traceability pathways .

regulatory compliance ANDA pharmacopeial traceability reference standard

Ion Suppression Resistance and Extended Plasma Stability in Clinical Matrices

In the UPLC-MRM MS method employing [¹³C₆]-rivaroxaban as IS, no significant ion suppression was detected at the elution times of either Dabigatran or Rivaroxaban, as characterized by post-column infusion [1]. Both Rivaroxaban and [¹³C₆]-rivaroxaban were stable in citrate plasma at −20°C, 4°C, and room temperature for at least one week [1]. In the simultaneous LC-MS/MS method, Rivaroxaban was stable in human plasma for 3 months at room temperature, +4°C, and −20°C [2]. This extended stability profile, validated in the presence of the ¹³C₆-labeled IS, is essential for multicenter clinical trials where sample transport and storage conditions vary. In comparison, methods employing Rivaroxaban-d4 as IS reported stability validation limited to 24 hours at 20°C and 8 days at 4°C [3], or in DBS samples under anticipated storage conditions [4].

ion suppression matrix effect plasma stability freeze-thaw stability

Rivaroxaban-13C6 Procurement-Driven Application Scenarios for Bioanalytical and Pharmaceutical Development


ANDA Bioequivalence Studies and Commercial QC Batch Release

Rivaroxaban-13C6 is the preferred internal standard for generic Rivaroxaban ANDA bioequivalence studies, where FDA guidance requires validated LC-MS/MS methods with stable isotope-labeled IS. Its optional USP/EP traceability documentation meets the pharmacopeial reference standard requirements for commercial QC batch release testing. Using this compound, methods achieve LLOQs of 0.54–2.5 ng/mL with intra-assay CVs <6%, enabling accurate quantification of Rivaroxaban plasma concentrations across the full therapeutic range [1][2]. The 3-month multi-temperature plasma stability data supports multisite clinical trial logistics [1].

Multiplexed Therapeutic Drug Monitoring of Direct Oral Anticoagulants

In clinical settings requiring simultaneous quantification of multiple DOACs (Rivaroxaban, Dabigatran, Apixaban, Edoxaban), Rivaroxaban-13C6 serves as the analyte-specific IS in multiplexed UPLC-MRM MS panels. Published methods using a combined IS solution of 20 μg/L [¹³C₆]-rivaroxaban and 20 μg/L [¹³C₆]-dabigatran achieve simultaneous quantification with LLOQs below typical trough concentrations, enabling reliable assessment of patient adherence and overdose detection [1][3]. The absence of ion suppression at analyte elution times ensures robust performance across normal, lipemic, hemolytic, and icteric plasma samples [1].

Forensic Toxicology and Postmortem Pharmacokinetics

Rivaroxaban-13C6 is employed in clinically validated LC-MS/MS methods for forensic determination of DOACs in postmortem specimens. Matrix effects were found to be comparable between blank plasma and postmortem matrix extracts, and after 4 weeks of refrigerated storage, no relevant decrease in Rivaroxaban concentrations was observed [4]. The absence of deuterium/hydrogen exchange in ¹³C-labeled IS eliminates a source of quantitative error in decomposed samples where pH shifts can accelerate deuterium exchange in d4-labeled alternatives [5].

Dried Blood Spot Microsampling for Remote Pharmacokinetic Studies

In dried blood spot (DBS) sampling workflows, Rivaroxaban-13C6 has been validated as a PCI-IS (post-card impregnation internal standard), achieving quantification accuracy within 88.9–104.3% and intermediate precision RSDs below 10% [6]. The compound's room-temperature shipping stability and ≥1 year shelf life make it suitable for decentralized clinical trial kits where cold-chain logistics are impractical, providing a procurement advantage over IS products requiring freezer storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivaroxaban-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.